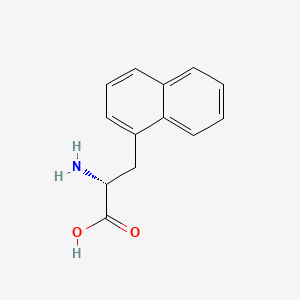

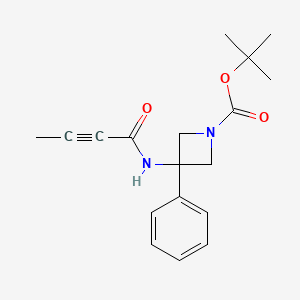

N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

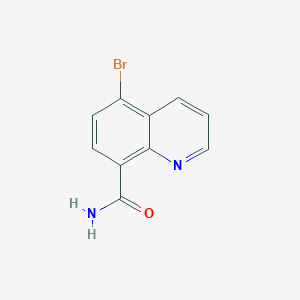

The molecular structure of “N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine” is intricate, contributing to its high complexity and versatility. More detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine” can be quite complex. For example, the related compound 2,4-diaminopteridine has a density of 1.6±0.1 g/cm³, a boiling point of 507.4±60.0 °C at 760 mmHg, and a flash point of 293.2±20.1 °C .科学的研究の応用

DNA Binding and Fluorescence Enhancement

N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine analogs have been explored for their ability to bind selectively to the minor groove of specific A/T DNA sites, displaying significant fluorescence enhancement upon binding. This property makes them promising candidates for DNA recognition and diagnostic purposes. For instance, N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA, R = H) is a fluorogenic derivative showing a substantial increase in emission fluorescence when bound to A/T DNA sites, demonstrating the compound's potential for DNA interaction studies and fluorescent tagging (O. Vázquez et al., 2010).

Electrochromic and Electrofluorescent Properties

Compounds structurally similar to this compound have been utilized in the development of electroactive materials. For instance, polyamides with bis(diphenylamino)-fluorene units acting as electroactive fluorophores exhibited excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics, indicating their application in smart windows and electronic display technologies (Ningwei Sun et al., 2016).

Antitumor Activity

Research has investigated platinum(II) complexes with ligands similar to this compound for their cytotoxicity against human cancer cells. These complexes showed potent activity, outperforming cisplatin in some cases, and suggested a novel mechanism of action distinct from cisplatin, highlighting their potential in chemotherapy (A. Krause‐Heuer et al., 2009).

Material Science Applications

Compounds with structural features of this compound have been applied in material science for the development of polymers with special properties. For example, polyimides designed with similar structural motifs have shown low dielectric constants, excellent thermal stability, and reduced water absorption, making them suitable for electronic applications (R. Vora et al., 2001).

Optoelectronic Devices

Derivatives structurally related to this compound have been explored for their utility in optoelectronic devices. For instance, materials incorporating bis(triarylamine) units have demonstrated ambipolar electrochromic behavior and high contrast ratios, suitable for applications in electrochromic devices and organic light-emitting diodes (Hui-min Wang & S. Hsiao, 2014).

特性

IUPAC Name |

2-N,4-N-bis(4-fluorophenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N6/c19-11-1-5-13(6-2-11)23-17-15-16(22-10-9-21-15)25-18(26-17)24-14-7-3-12(20)4-8-14/h1-10H,(H2,22,23,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFVXAJKKBHDFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)

![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2416816.png)

![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)

![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)

![[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol](/img/structure/B2416822.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416823.png)